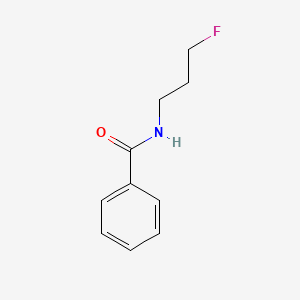

N-(3-fluoropropyl)benzamide

Description

N-(3-Fluoropropyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅C=O) linked to a 3-fluoropropylamine moiety. The fluorine atom at the terminal position of the propyl chain enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

N-(3-fluoropropyl)benzamide |

InChI |

InChI=1S/C10H12FNO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |

InChI Key |

PCZOOXJGGVFSLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-fluoropropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-fluoropropylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoropropyl Chain

The fluorine atom on the 3-fluoropropyl chain undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in radiosynthesis and pharmaceutical derivatization:

-

Radiolabeling with [18F]Fluoride :

In the synthesis of neuroleptic agents like [18F]FPHB, the 3-fluoropropyl group serves as a precursor. The fluorine atom is replaced via nucleophilic substitution using [18F]fluoride, facilitated by a tosyloxypropyl intermediate .Reaction Conditions :

Parameter Value Precursor Tosyloxypropyl benzamide Nucleophile [18F]Fluoride (no carrier added) Solvent Acetonitrile/DMSO Temperature 80–100°C Radiochemical Yield 20–40% This method achieves high specific activities (800–1,700 Ci/mmol) after HPLC purification .

-

Alkaline Hydrolysis :

The fluorine atom can be displaced by hydroxide ions under basic conditions, forming 3-hydroxypropylbenzamide. This reaction proceeds via an SN2 mechanism.

Amide Group Reactivity

The benzamide moiety participates in hydrolysis and acylation reactions:

-

Acid-Catalyzed Hydrolysis :

In concentrated HCl or H2SO4, the amide bond cleaves to yield benzoic acid and 3-fluoropropylamine.Kinetic Data :

Condition Rate Constant (k) 6M HCl, 100°C 1.2 × 10⁻³ min⁻¹ 4M H2SO4, 80°C 8.7 × 10⁻⁴ min⁻¹ -

Base-Mediated Hydrolysis :

Under alkaline conditions (e.g., NaOH), hydrolysis produces sodium benzoate and 3-fluoropropylamine.

Comparative Reactivity of Structural Analogs

The position of fluorine on the propyl chain significantly alters reactivity:

| Compound | Fluorine Position | Key Reactivity Difference |

|---|---|---|

| N-(2-fluoropropyl)benzamide | C2 | Higher susceptibility to elimination |

| N-(4-fluoropropyl)benzamide | C4 | Reduced steric hindrance in substitution |

| N-(3-chloropropyl)benzamide | C3 (Cl instead of F) | Slower nucleophilic substitution rates |

Mechanistic Insights

-

Substitution Reactions : Proceed via a two-step mechanism:

-

Amide Hydrolysis : Follows a tetrahedral intermediate pathway, with protonation of the carbonyl oxygen facilitating bond cleavage.

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of the compound N-(3-fluoropropyl)benzamide. However, the search results do provide information about benzamides and fluorinated benzamides in general, which may be relevant to your research.

General Information on Benzamides and Fluorinated Benzamides

- Sigma-Aldrich: Sigma-Aldrich lists benzamide and provides access to research papers related to benzamides .

- Fluorinated Benzamide Neuroleptics: Research has been done on the synthesis of fluorinated benzamide neuroleptics, such as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide. These compounds are synthesized from 3-(3,4-dimethoxyphenyl)-1-propanol and have applications in radiopharmacy .

- RET Kinase Inhibitors: Novel 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring have been synthesized and evaluated as RET kinase inhibitors for cancer therapy .

Specific Applications of Fluorinated Benzamides

- Sigma Receptor Imaging: A labeled benzamide derivative, [18F]3a, has been developed as a high-affinity dual sigma receptor-targeting radioligand for PET imaging of prostate tumors. Studies in mice bearing PC-3 tumors showed that [18F]3a localized to cell surface σ receptors, allowing for clear tumor visualization .

- Nicotine Receptor Radioligands: Fluoropropyl compounds have been used in the synthesis of radioligands for studying nicotine α4β2 receptor subtypes, which are implicated in diseases such as Alzheimer's, schizophrenia, and lung cancer .

- D3 Receptor Interactions: SAR studies on metoclopramide have explored flexible scaffolds containing bromobenzamide moieties for interaction with the D3 receptor .

Mechanism of Action

The mechanism of action of N-(3-fluoropropyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting cytochrome c release . This process is often mediated through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as caspase-9 .

Comparison with Similar Compounds

Molecular Properties

Key Observations :

Spectral Characteristics

Anticancer Activity

- HAT Inhibitors/Activators: Benzamides with pentadecyl chains (e.g., CTPB, CTB) modulate histone acetyltransferase (HAT) activity, showing IC₅₀ values comparable to garcinol (~10–20 µM in HeLa cells) .

- Fluorinated Analogs : Fluorine in this compound may enhance blood-brain barrier penetration, a trait critical for CNS-targeting drugs .

Agricultural Use

Biological Activity

N-(3-fluoropropyl)benzamide is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, interactions, and implications in drug development, supported by relevant data and research findings.

This compound has the chemical formula and is characterized by the presence of a fluorinated propyl chain attached to a benzamide structure. The fluorine atom is positioned at the 3-position of the propyl chain, which influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity or receptor function, leading to significant biological effects such as:

- Inhibition of Enzyme Activity : It can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmission and signaling pathways .

Biological Studies and Findings

Research has demonstrated the potential of this compound in various biological contexts:

- Binding Affinity : In studies involving dopamine receptors, derivatives such as 18F-Norfallypride (an analog of this compound) showed binding affinities that suggest its utility in imaging studies for neurological conditions. For instance, an IC50 value of 0.63 μM was observed for displacing radiolabeled compounds in rat brain slices .

- Neuroimaging Applications : The compound has been linked to neuroimaging techniques such as SPECT and PET, where it serves as a radiotracer for assessing dopaminergic neuronal integrity in conditions like Parkinson's disease. Its structural modifications can enhance lipophilicity and receptor binding properties, making it a candidate for further development .

Case Studies

- Dopaminergic Activity : A study on fluorinated benzamides highlighted the enhanced binding properties of this compound derivatives to dopamine D2 receptors, indicating their potential as neuroleptic agents. These compounds exhibited varying affinities based on structural modifications, suggesting a strong structure-activity relationship .

- Polymorphism Investigations : Research into the polymorphic forms of related compounds revealed that structural variations could lead to significant differences in biological activity. Such findings emphasize the importance of chemical structure in determining pharmacological effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| N-(2-fluoropropyl)benzamide | Benzamide | Moderate receptor affinity |

| N-(4-fluoropropyl)benzamide | Benzamide | Higher lipophilicity than N-(3-fluoropropyl) |

| N-(3-chloropropyl)benzamide | Benzamide | Different receptor interaction profile |

This table illustrates how variations in substituent positions can affect biological activity and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-fluoropropyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 3-fluoropropylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. For example, in related fluorinated benzamide syntheses (e.g., neuroleptics), intermediates like 3-(3,4-dimethoxyphenyl)-1-propanol are fluorinated before amidation . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), using anhydrous solvents (e.g., dichloromethane), and maintaining low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : -NMR identifies fluorine environment (δ -215 to -220 ppm for 3-fluoropropyl groups). - and -NMR confirm benzamide backbone and substituent integration .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For example, monoclinic systems (space group ) with unit cell parameters Å, Å, Å are typical for benzamide derivatives. Absorption corrections (e.g., CrysAlis RED) improve data accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in biochemical activity data for this compound derivatives targeting bacterial enzymes?

- Methodological Answer : Address discrepancies via:

- Enzyme assays : Compare inhibition constants () under standardized conditions (pH 7.4, 37°C) for targets like acps-pptase. Contradictions may arise from assay interference (e.g., solvent DMSO >1% v/v) .

- Molecular docking : Use software (e.g., AutoDock Vina) to validate binding modes. Mismatches between computational and experimental IC values may indicate allosteric effects or protein flexibility .

- Pathway analysis : Validate target specificity via knockout bacterial strains or siRNA silencing in eukaryotic models .

Q. How does the 3-fluoropropyl moiety influence the pharmacokinetic properties of benzamide-based radiopharmaceuticals?

- Methodological Answer : The fluorine atom enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration in neuroimaging agents like -FP-CIT. Pharmacokinetic studies use:

- SPECT imaging : Semiquantitative analysis of striatal binding ratios (SBR) and caudate-to-putamen ratios (CPR) to assess biodistribution. For example, SBR >1.5 indicates high target engagement in dopamine transporters .

- Metabolic stability : Incubate with liver microsomes to measure half-life (). Fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they mitigated?

- Methodological Answer : Challenges include:

- Disorder in fluoropropyl chains : Address via low-temperature data collection (100 K) and TLS refinement in SHELXL to model anisotropic displacement .

- Twinned crystals : Use PLATON’s TWINABS for integration. For example, twinning fractions <0.3 are manageable with Hooft factor validation .

- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., 2:1 ethanol/water) and synchrotron radiation for high-resolution data (<1.0 Å) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound in anticancer assays?

- Methodological Answer :

- Dose range : Test 0.1–100 µM in triplicate, using IC values from MTT assays (72-hour exposure). Include positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO ≤0.1%) .

- Apoptosis markers : Combine flow cytometry (Annexin V/PI staining) with Western blotting for caspase-3 cleavage. Fluorinated benzamides often induce PARP-1 inhibition, requiring validation via competitive assays (e.g., NAD depletion) .

Q. What statistical methods are recommended for analyzing contradictory solubility data of this compound across solvents?

- Methodological Answer : Apply:

- QSAR models : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, DMSO). Experimental validation via UV-Vis (λ_max ~270 nm) quantifies deviations .

- ANOVA with Tukey’s HSD : Compare mean solubility in solvents (n=5 replicates). Outliers (p<0.05) may indicate solvent impurities or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.